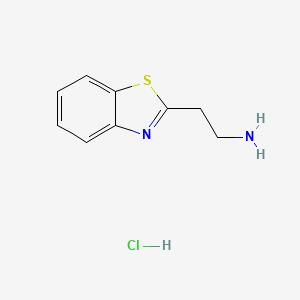

2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride

Vue d'ensemble

Description

2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H10N2S HCl and a molecular weight of 214.72 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride consists of a benzothiazole ring attached to an ethanamine group. The InChI code for the compound is 1S/C9H11N2S.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride include a molecular weight of 214.72 and a molecular formula of C9H10N2S HCl .Applications De Recherche Scientifique

Chemistry and Properties

2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride is related to benzothiazole derivatives, which are known for their versatile chemical and biological properties. Research in the field of benzothiazole chemistry has expanded due to its importance in various scientific applications, including the development of pharmacologically active compounds and complex coordination compounds. Benzothiazoles have been synthesized and studied for their spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activities. This extensive research indicates the potential for further investigation into unknown analogs and applications in medicinal chemistry and materials science (Boča, Jameson, & Linert, 2011).

Therapeutic Potential

Benzothiazole derivatives exhibit a wide range of therapeutic activities. They have been identified as potential agents for the treatment of various diseases, including cancer. The structural simplicity of 2-arylbenzothiazoles, in particular, has been leveraged in drug discovery, highlighting the significance of benzothiazole nucleus in developing new therapeutic agents. These compounds have shown potential as antitumor agents, and some are under development for cancer treatment, demonstrating the increasing importance of benzothiazole in drug discovery (Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

Structural Modifications and Anticancer Research

Recent advances in the structural modifications of benzothiazole derivatives have been aimed at enhancing their therapeutic potential, particularly as anticancer agents. Benzothiazole derivatives have been explored for their antimicrobial and anticancer activities, with 2-arylbenzothiazoles emerging as a key pharmacophore in antitumor drug development. These compounds have been the focus of structural modifications to develop new chemotherapeutics, underscoring the role of benzothiazole scaffolds in future drug design and development for cancer chemotherapy (Ahmed et al., 2012).

Recent Patent Trends

A review of recent patents filed between 2015 and 2020 reveals a growing interest in benzothiazole-based drug development, reflecting the compound's pharmacological importance. These patents cover a broad spectrum of therapeutic applications, particularly in cancer research, indicating the potential of benzothiazole derivatives to progress to market as selective and effective therapeutic agents (Law & Yeong, 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride are Mycobacterium tuberculosis and GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the pathogenesis of tuberculosis and epilepsy respectively.

Mode of Action

The compound interacts with its targets by inhibiting the growth of Mycobacterium tuberculosis . In the case of epilepsy, it exhibits good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of mycobacterium tuberculosis and epilepsy molecular targets, leading to downstream effects that inhibit the growth of the bacteria and control seizures .

Pharmacokinetics

A computational study was carried out for the calculation of the pharmacophore pattern and prediction of pharmacokinetic properties .

Result of Action

The result of the action of 2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride is the inhibition of the growth of Mycobacterium tuberculosis, making it a potential anti-tubercular compound . In epilepsy, it showed protection in the 6 Hz psychomotor seizure test .

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S.ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAXSLJBPLFBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

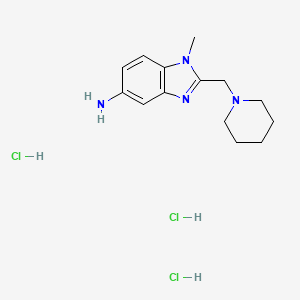

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085572.png)

![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3085589.png)

![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3085611.png)

amine hydrochloride](/img/structure/B3085627.png)

![Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3085642.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3085647.png)

![[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3085650.png)